molecular formula C21H19N5O3 B2700891 2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide CAS No. 1251692-91-7

2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2700891
CAS RN: 1251692-91-7
M. Wt: 389.415
InChI Key: NPSDFHAZTCFFEQ-UHFFFAOYSA-N
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Description

2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

Compounds of the [1,2,4]triazolo[4,3-a]quinoxaline class have been studied for their potential as anticancer agents . They have been found to intercalate with DNA, which can disrupt the replication process in cancer cells . This could potentially make them effective in treating various types of cancer.

Antiviral Agents

Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and tested for antiviral properties . The presence of certain subunits, such as thioamide, has been found to enhance the antiviral activity of these compounds .

Antimicrobial Agents

Compounds of the [1,2,4]triazolo[4,3-a]quinoxaline class have also been found to have antimicrobial properties . They have been tested against different pathogenic organisms and have shown promising results .

DNA Binding

These compounds have been found to bind to DNA, which could have various applications in biological research . The binding affinity of these compounds to DNA could be used to study the structure and function of DNA .

Drug Design and Optimization

The [1,2,4]triazolo[4,3-a]quinoxaline class of compounds has been used as a template for the design and optimization of new drugs . The structure of these compounds can be modified to enhance their biological activity and reduce their toxicity .

Fluorescent Probes

Due to their ability to intercalate with DNA, these compounds could potentially be used as fluorescent probes in biological research . They could be used to visualize DNA and study its interactions with other molecules .

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have been found to intercalate with dna , suggesting that this compound may also interact with DNA as its primary target.

Mode of Action

Based on the behavior of similar compounds, it is plausible that this compound interacts with its targets (potentially dna) through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the DNA structure and interfering with processes such as replication and transcription.

Result of Action

This could explain any observed antiviral or antimicrobial effects .

properties

IUPAC Name

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-7-9-16(10-8-14)23-18(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-17-6-4-3-5-15(17)2/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSDFHAZTCFFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide

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